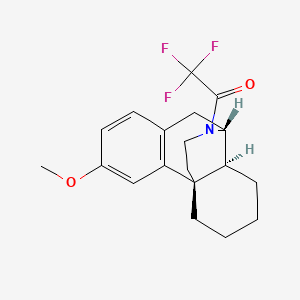
3-Methoxy-17-(trifluoroacetyl)-morphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-17-(trifluoroacetyl)-morphinan is a synthetic compound with the molecular formula C19H22F3NO2 and a molecular weight of 353.379 g/mol . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves several steps. One common method includes the use of chiral ruthenium catalysts for regiospecific transfer hydrogenation . The reaction conditions typically involve refluxing the reaction mixture for a specified period, followed by neutralization and purification steps . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Methoxy-17-(trifluoroacetyl)-morphinan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-17-(trifluoroacetyl)-morphinan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-17-(trifluoroacetyl)-morphinan can be compared with other morphinan derivatives, such as:
Dextromethorphan: Known for its antitussive properties.
Oxycodone: Used for pain management.
Hydrocodone: Another opioid analgesic with similar properties.
Eigenschaften
Molekularformel |
C19H22F3NO2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-13-6-5-12-10-16-14-4-2-3-7-18(14,15(12)11-13)8-9-23(16)17(24)19(20,21)22/h5-6,11,14,16H,2-4,7-10H2,1H3/t14-,16-,18-/m1/s1 |
InChI-Schlüssel |
SZCFNJQNDARHPA-QGPMSJSTSA-N |
Isomerische SMILES |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


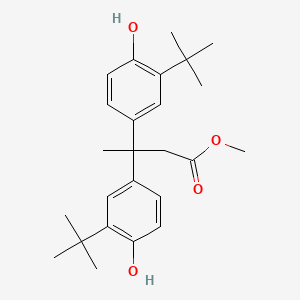
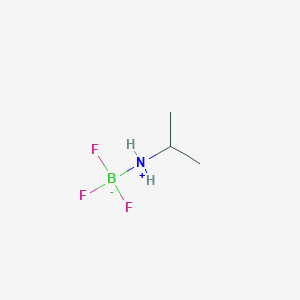


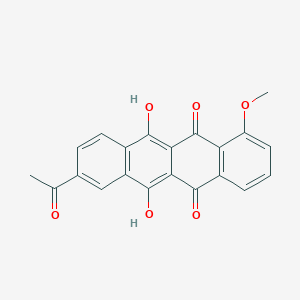
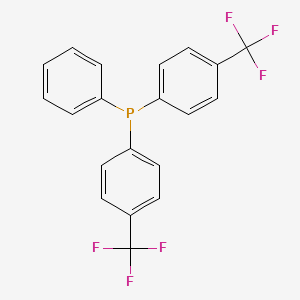
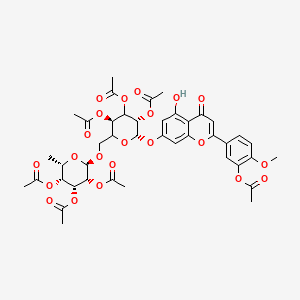
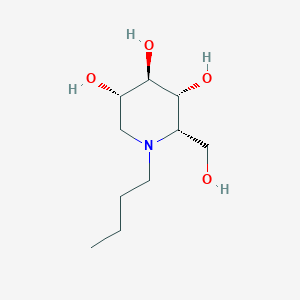



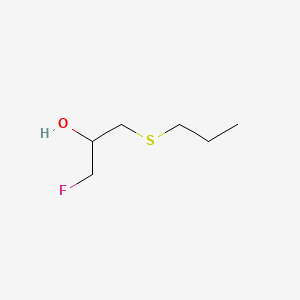
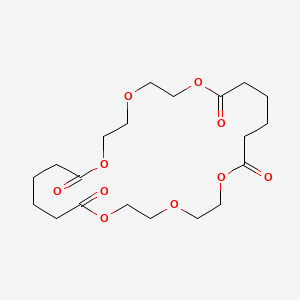
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
